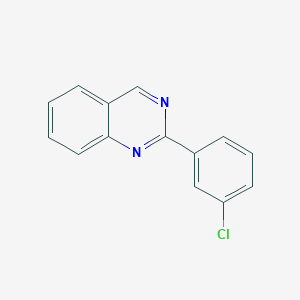

2-(3-Chlorophenyl)quinazoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H9ClN2 |

|---|---|

Molecular Weight |

240.69 g/mol |

IUPAC Name |

2-(3-chlorophenyl)quinazoline |

InChI |

InChI=1S/C14H9ClN2/c15-12-6-3-5-10(8-12)14-16-9-11-4-1-2-7-13(11)17-14/h1-9H |

InChI Key |

OATQXOAPGNYVHU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC(=N2)C3=CC(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Chlorophenyl Quinazoline and Its Analogues

Classical Synthetic Approaches for Quinazoline (B50416) Derivatives

Traditional methods for constructing the quinazoline core often involve the formation of the pyrimidine (B1678525) ring onto a pre-existing benzene (B151609) derivative. These methods have been widely used and are fundamental to the synthesis of a vast array of quinazoline-based compounds.

Condensation Reactions for the Synthesis of 2-(3-Chlorophenyl)quinazolin-4-ol

One of the foundational methods for synthesizing 2-substituted-4-quinazolinols involves the condensation of anthranilic acid with an appropriate acylating agent, followed by cyclization. brieflands.com In the case of 2-(3-Chlorophenyl)quinazolin-4-ol, this would typically involve the reaction of anthranilic acid with 3-chlorobenzoyl chloride. This reaction proceeds through an initial N-acylation of the anthranilic acid to form N-(3-chlorobenzoyl)anthranilic acid. Subsequent heating, often in the presence of a dehydrating agent like acetic anhydride (B1165640), facilitates an intramolecular cyclization to yield the corresponding benzoxazinone (B8607429) intermediate. brieflands.com This intermediate is then treated with an amine source, such as ammonia (B1221849) or hydrazine (B178648), to furnish the final 2-(3-Chlorophenyl)quinazolin-4-ol. brieflands.com

A highly utilized strategy for the synthesis of 4(3H)-quinazolinones involves the acylation of anthranilic acid with an acid chloride. The subsequent ring closure with acetic anhydride leads to the formation of the corresponding 1,3-benzoxazin-4-one, which upon treatment with various amines, yields 4(3H)-quinazolinone derivatives. brieflands.com

Cyclocondensation Routes from 2-Aminobenzylamine Precursors for 2-(3-Chlorophenyl)quinazoline

An alternative and versatile approach to 2-substituted quinazolines utilizes 2-aminobenzylamine as a key starting material. d-nb.infobeilstein-journals.org This precursor contains both a primary aromatic amine and a primary benzylic amine, allowing for a variety of cyclocondensation strategies. The synthesis of this compound can be achieved through the reaction of 2-aminobenzylamine with 3-chlorobenzaldehyde. beilstein-journals.orgsmolecule.com This reaction typically proceeds under oxidative conditions, often employing reagents like molecular iodine (I₂) with oxygen as a green oxidant, to facilitate the cyclization and subsequent aromatization to the quinazoline ring system. researchgate.netrsc.org

The reaction of 2-aminobenzylamine with aldehydes under oxidative conditions is a common method for producing N-unsubstituted dihydroquinazolines. beilstein-journals.org Transition-metal-free conditions using molecular iodine and oxygen have proven to be an economical and environmentally friendly protocol for this transformation. researchgate.net The process involves the initial formation of an imine between the aldehyde and one of the amino groups of 2-aminobenzylamine, followed by an intramolecular cyclization and oxidation to yield the aromatic quinazoline.

A study reported the synthesis of this compound from 2-aminobenzylamine and 3-chlorobenzylamine (B151487) using iodine as a catalyst under an oxygen atmosphere. rsc.org This method provides the target compound in good yield.

Anthranilic Acid-Based Strategies for Quinazoline Cores

Anthranilic acid and its derivatives are fundamental building blocks for a wide range of quinazoline syntheses. uob.edu.ly One of the most common methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with amides. tandfonline.com For the synthesis of this compound derivatives, anthranilic acid can be reacted with 3-chlorobenzoyl chloride to form an N-acylated intermediate. This intermediate can then be cyclized to form a benzoxazinone, which is subsequently reacted with an amine to yield the desired quinazolinone. brieflands.com

Another strategy involves the reaction of anthranilic acid with imidates, which can be formed from nitriles. uob.edu.ly For instance, 3-chlorobenzonitrile (B1581422) could be converted to the corresponding imidate and then reacted with anthranilic acid to form the quinazoline ring. Furthermore, multicomponent reactions involving anthranilic acid, an aldehyde (such as 3-chlorobenzaldehyde), and a nitrogen source offer a one-pot approach to quinazoline derivatives. researchgate.net

Modernized and Green Chemistry Synthesis Techniques

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. This has led to the adoption of techniques like microwave-assisted synthesis and the exploration of metal-free reaction conditions.

Microwave-Assisted Synthesis of Chlorophenyl Quinazoline Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. tsijournals.com The synthesis of chlorophenyl quinazoline derivatives has been successfully achieved using microwave assistance. For example, the reaction of anthranilamides with aldehyde bisulfite adducts (Bertagnini's salts) in water under microwave irradiation provides an eco-friendly and efficient route to quinazolinones. mdpi.com This method avoids the use of hazardous solvents and often simplifies product purification.

One study demonstrated the synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, where the reaction time was reduced from 10 hours with conventional heating to just 5 minutes using a microwave, with an improved yield from 79% to 87%. Another example is the microwave-assisted synthesis of 2-(4-chlorophenyl)quinazolin-4(3H)-one, which also showed high efficiency. sci-hub.se These examples highlight the significant advantages of microwave technology in the synthesis of this class of compounds.

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation |

|---|---|---|

| Reaction Time | 10 hours | 5 minutes |

| Yield | 79% | 87% |

| Solvent | Pyridine (B92270) | Ethanol (B145695) |

Metal-Free Cyclization Reactions for Quinazolinone and Quinazolinethione Analogues

The development of metal-free synthetic methods is a key goal in green chemistry, as it avoids the use of often toxic and expensive transition metal catalysts. Several metal-free approaches for the synthesis of quinazolinones and their thio-analogues have been reported.

One such method involves the oxidative cyclization of 2-aminobenzamides with various coupling partners. For instance, the use of potassium persulfate (K₂S₂O₈) as an oxidant can promote the cyclization of 2-aminobenzamides with benzyl (B1604629) alcohols under electrolytic conditions, avoiding the need for a metal catalyst. rsc.org Another approach utilizes iodine in the presence of an oxidant like cumyl hydroperoxide for the oxidative coupling of 2-aminobenzamides and isocyanides to form 2-aminoquinazolinones. researchgate.net

The synthesis of quinazolinethiones can be achieved by reacting anthranilic acid derivatives with isothiocyanates. For example, the reaction of substituted anthranilic acid with 3-chlorophenylisothiocyanate in ethanol leads to the formation of 3-(3-chlorophenyl)-2-mercaptoquinazoline-4(3H)-one. rdd.edu.iq These metal-free methods offer a more sustainable and cost-effective alternative for the synthesis of these important heterocyclic compounds.

| Starting Materials | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Aminobenzamides and Benzyl Alcohols | K₂S₂O₈, Electrolysis | Quinazolinones | rsc.org |

| 2-Aminobenzamides and Isocyanides | I₂/Cumyl Hydroperoxide | 2-Aminoquinazolinones | researchgate.net |

| Substituted Anthranilic Acid and 3-Chlorophenylisothiocyanate | Ethanol, Reflux | Quinazolinethiones | rdd.edu.iq |

Strategies for Functionalization and Derivatization Relevant to this compound Analogues

Functionalization of the this compound framework is crucial for developing a diverse range of analogues. Strategies primarily target three areas: the initial introduction of the 2-aryl group, subsequent modifications on the quinazoline ring, and the transformation of the C-4 position to form oxo or thione derivatives.

The formation of the C2-aryl bond is a fundamental step in the synthesis of this compound. Several methods have been developed that avoid the use of transition metals, offering simpler and more environmentally friendly routes.

One effective approach involves the reaction of 2-aminobenzylamines with corresponding benzylamines. For instance, the synthesis of this compound has been achieved under transition-metal-free conditions, providing the product in good yield. rsc.org A more general and facile method utilizes an iodine/tert-butyl hydroperoxide (TBHP) system to catalyze the tandem reaction between 2-aminobenzophenones and benzylic amines. organic-chemistry.orgnih.gov This reaction proceeds via an sp³ C-H functionalization pathway and is tolerant of various functional groups, including electron-withdrawing groups on the phenyl rings which tend to favor the reaction. organic-chemistry.orgorganic-chemistry.org

| Starting Materials | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-aminobenzylamine, 3-chlorobenzylamine | Transition-metal-free | This compound | Good | rsc.org |

| 2-aminobenzophenones, benzylic amines | I₂, TBHP, 90°C, 12h | 2-phenylquinazolines | up to 94% | organic-chemistry.orgacs.org |

The quinazoline ring, particularly the C-4 position, is highly susceptible to modification, allowing for the introduction of a wide array of functional groups. The C-4 position is notably electrophilic, making it a prime target for nucleophilic attack. rroij.com

A prevalent strategy for C-4 functionalization involves the use of a 2,4-dichloroquinazoline (B46505) precursor. The two chlorine atoms exhibit different reactivity, allowing for regioselective substitution. Nucleophilic aromatic substitution (SNAr) reactions with various amines (aliphatic, anilines, benzylamines) consistently occur at the C-4 position first. mdpi.com This allows for the synthesis of 2-chloro-4-aminoquinazoline derivatives, which can then be further modified at the C-2 position.

For introducing amino groups at the C-4 position of a pre-formed 2-phenylquinazoline (B3120039) scaffold, the Buchwald-Hartwig N-arylation is a powerful tool. This palladium-catalyzed cross-coupling reaction effectively forms C-N bonds between a 4-chloro-2-phenylquinazoline (B1330423) intermediate and various aryl or heteroaryl amines. rroij.com More recent advancements include direct C4-H bond functionalization using electrochemical methods, which provides a sustainable route to C4-substituted quinazolines by avoiding the need for pre-halogenated substrates. nih.gov

| Substrate | Reagents/Conditions | Functionalization Type | Product Class | Reference |

|---|---|---|---|---|

| 2,4-dichloroquinazoline | Various amines (anilines, benzylamines, etc.) | Regioselective SNAr | 2-chloro-4-aminoquinazolines | mdpi.com |

| 4-chloro-2-phenylquinazoline | Amine, Pd(PPh₃)₄, Xantphos, Cs₂CO₃, 160°C | Buchwald-Hartwig N-arylation | 2-phenyl-4-aminoquinazolines | rroij.com |

| 2-Phenyl quinazoline | Electrocatalysis, various coupling partners | Direct C4-H Functionalization | C4-benzoyl, acetyl, phenol, etc. substituted quinazolines | nih.gov |

The conversion of the quinazoline scaffold into its quinazolinone (oxo) or quinazolinethione (thioxo) analogues represents a significant class of derivatization. These derivatives are often synthesized by building the heterocyclic ring from acyclic precursors rather than by modifying the fully formed quinazoline.

Quinazolinone Derivatives: The synthesis of 2-(3-chlorophenyl)quinazolin-4(3H)-one typically begins with anthranilic acid or its derivatives. A common pathway involves the reaction of anthranilic acid with 3-chlorobenzoyl chloride. This can first form an intermediate, 2-(3-chlorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one, which is subsequently treated with an amine source, such as hydrazine hydrate, to yield the desired quinazolinone. tandfonline.com Microwave-assisted synthesis has been shown to significantly reduce reaction times from hours to minutes and improve yields compared to conventional heating methods. An alternative one-pot method involves reacting anthranilamide with an aldehyde (e.g., 3-chlorobenzaldehyde) in the presence of an oxidizing system like graphene oxide and oxone in an aqueous medium. rsc.org

Quinazolinethione Derivatives: The synthesis of 2-(3-chlorophenyl)-3H-quinazoline-4-thione can be achieved directly. One reported method involves the treatment of the corresponding 2-aryl-4(3H)-quinazolinone with Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) in a suitable solvent like pyridine or xylene to convert the carbonyl group into a thiocarbonyl group. A direct synthesis for 2-(3-Chlorophenyl)-3H-quinazoline-4-thione has been reported, yielding the product as a yellow solid. tandfonline.com

| Product Type | Starting Materials | Key Reagents/Conditions | Yield | Reference |

|---|---|---|---|---|

| Quinazolinone | 2-(3-chlorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one, Hydrazine hydrate | Pyridine, Microwave (5 min, 800W) | 87% | |

| Quinazolinone | 2-(3-chlorophenyl)-4H-benzo[d] Current time information in Bangalore, IN.oxazin-4-one, Hydrazine hydrate | Pyridine, Reflux (10 hours) | 79% | |

| Quinazolinone | Anthanilamide, 3-chlorobenzaldehyde | Graphene Oxide, Oxone, H₂O, rt | Good | rsc.org |

| Quinazolinethione | (Not specified, likely from corresponding quinazolinone) | (Not specified, likely P₄S₁₀ or Lawesson's reagent) | 62.5% | tandfonline.com |

Biological Activity Spectrum and in Vitro Pharmacological Profiles of Quinazoline Derivatives

Anti-Cancer Activity

Derivatives of 2-(3-Chlorophenyl)quinazoline have demonstrated notable potential as anti-cancer agents through various mechanisms of action. These include the inhibition of key enzymes involved in cancer progression, cytotoxic effects on various cancer cell lines, and the induction of programmed cell death.

Inhibition of Kinase Targets

The anti-cancer activity of quinazoline (B50416) derivatives is often attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular processes that are frequently dysregulated in cancer. google.com

Epidermal Growth Factor Receptor (EGFR): Several quinazoline derivatives are recognized as inhibitors of EGFR, a tyrosine kinase that is over-expressed in a significant number of human tumors. nih.gov The inhibition of EGFR blocks signaling pathways that promote cell proliferation and survival. nih.gov Some 4-aminoquinazoline derivatives, for instance, have shown EGFR kinase inhibitory activity. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. A synthesized quinazoline derivative, 1,3-Bis-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-on-2-thioxopropane, has been evaluated for its potential to act as a VEGFR-2 inhibitor. researchgate.net Molecular docking studies suggest its potential to inhibit VEGFR-2, thereby playing a role in cancer inhibition. researchgate.net Cediranib, a quinazoline derivative, is a potent oral inhibitor of VEGFRs. ekb.eg

Aurora A Kinase: Aurora A kinase is a serine/threonine kinase that plays a critical role in mitosis. Its over-expression is witnessed in various types of malignant cancers. researchgate.net The aforementioned 1,3-Bis-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-on-2-thioxopropane has also been investigated as a potential inhibitor of Aurora A kinase, with molecular docking studies suggesting it could act as a dual inhibitor of both VEGFR-2 and Aurora A kinase. researchgate.net A 4-anilinoquinazoline (B1210976) analogue was also discovered as an Aurora Kinase inhibitor. japsonline.com Furthermore, a quinazoline-based compound, BPR1K871, was identified as a potent dual FLT3/AURKA inhibitor. nih.gov

Anti-proliferative Effects in Human Cancer Cell Lines

The cytotoxic potential of this compound derivatives has been evaluated against a panel of human cancer cell lines, demonstrating a broad spectrum of activity.

| Cell Line | Cancer Type | Derivative Activity | Citation |

| A549 | Lung Carcinoma | A novel quinazoline-containing 1,2,3-triazole (4-TCPA) showed an IC50 of 35.70 μM. nih.gov A 3-methyl-quinazolinone derivative induced late apoptosis and G2/M phase cell cycle arrest. mdpi.com | nih.govmdpi.commdpi.com |

| MCF-7 | Breast Carcinoma | A novel quinazoline-containing 1,2,3-triazole (4-TCPA) showed an IC50 of 19.50 μM. nih.gov Some derivatives showed potent and selective activity with IC50 values ranging from 3.35 to 6.81 mg/ml. iajps.com | nih.govmdpi.comiajps.com |

| HeLa | Cervical Carcinoma | Imidazole derivatives of quinazoline showed good cytotoxic effects. nih.gov | nih.govekb.eg |

| HT-29 | Colon Carcinoma | Imidazole derivatives of quinazoline showed good cytotoxic effects. nih.gov | nih.gov |

| SW1116 | Colon Carcinoma | No specific data found for this compound derivatives. | |

| HL-60 | Promyelocytic Leukemia | A beta-lactam-based heterocyclic derivative showed potent activity with an IC50 of 3.64 µM. nih.gov | nih.gov |

| K-562 | Chronic Myelogenous Leukemia | A novel quinazoline-containing 1,2,3-triazole (4-TCPA) showed an IC50 of 5.95 μM. nih.gov A beta-lactam-based heterocyclic derivative showed potent activity with an IC50 of 4.33 µM. nih.gov | nih.govnih.govmdpi.com |

| HepG2 | Hepatocellular Carcinoma | Some 3-substituted 2-thioxo-2,3-dihydro-1H-quinazolin-4-one derivatives were found to be potent cell inhibitors with an IC50 of 2.08 μM. mdpi.com Some synthesized compounds were screened for activity on this cell line. iajps.com | mdpi.comiajps.comekb.eg |

| PC-3 | Prostate Carcinoma | A 3-methyl-quinazolinone derivative was tested on this cell line. mdpi.com | mdpi.comekb.eg |

Induction of Apoptosis and Cell Cycle Modulation

A key aspect of the anti-cancer activity of these compounds is their ability to induce apoptosis (programmed cell death) and interfere with the cell cycle, often leading to cell cycle arrest at specific phases.

Induction of Apoptosis: Some quinazoline derivatives have been shown to induce apoptosis in cancer cells. For example, a novel compound carrying a 1,2,4-triazole (B32235) ring induced apoptosis in human lung cancer (A549) cells. kaznu.kz The apoptotic activity of a novel quinazoline-containing 1,2,3-triazole was confirmed by its ability to induce both early and late apoptosis in various cancer cell lines. nih.gov Mechanistically, this can involve the cleavage of Poly(ADP-ribose) polymerase (PARP). mdpi.com

Cell Cycle Arrest: A common observation is the arrest of the cell cycle in the G2/M phase. kaznu.kz A 6,7-disubstituted-2-(3-fluorophenyl)quinazolinone derivative induced G2/M-phase cell cycle arrest in oral squamous cell carcinoma cells. mdpi.com Similarly, a 3-methyl-quinazolinone derivative caused G2/M phase cell cycle arrest in A549 cells at higher concentrations. mdpi.com Some 1,2,4-triazole derivatives have also been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines. kaznu.kz Another study showed that a 1,2,4-triazole derivative induced cell cycle arrest at the S phase in melanoma cells. kaznu.kz

Inhibition of DNA Repair Enzymes and Tubulin Polymerization

Beyond kinase inhibition, these compounds target other critical cellular machinery.

Poly (ADP-Ribose) Polymerase (PARP) Inhibition: PARP is a family of proteins involved in DNA repair. nih.gov Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. Novel 1-benzyl-quinazoline-2,4(1H,3H)-dione derivatives have been designed as potent PARP-1 inhibitors. ekb.egrsc.org

Tubulin Polymerization Inhibition: Microtubules, which are polymers of tubulin, are essential for mitosis. nih.gov Several 2-styrylquinazolin-4(3H)-ones have been shown to inhibit tubulin polymerization, thereby arresting cells in mitosis and leading to cell death. nih.govresearchgate.net

Anti-Microbial Properties (Antibacterial and Antifungal)

Quinazoline derivatives have demonstrated a broad spectrum of anti-microbial activity, showing efficacy against both bacteria and fungi. nih.govjapsonline.com This activity is often attributed to their interaction with microbial cell walls and DNA structures. semanticscholar.org

Efficacy Against Gram-Positive and Gram-Negative Bacterial Strains

Numerous studies have reported the antibacterial effects of quinazoline derivatives against a variety of bacterial strains.

Gram-Positive Bacteria: These derivatives have shown notable activity against Gram-positive bacteria. semanticscholar.org For instance, certain synthesized compounds were effective against Staphylococcus aureus and Bacillus subtilis. ijpras.com Some derivatives were found to be particularly active against S. aureus. semanticscholar.org

Gram-Negative Bacteria: While some reports suggest higher susceptibility of Gram-positive strains, other studies indicate that quinazoline derivatives can also exhibit significant effects against Gram-negative bacteria. semanticscholar.org Some synthesized compounds have demonstrated efficacy against Escherichia coli and Pseudomonas aeruginosa. ijpras.com In some cases, newly synthesized quinazoline-4(3H)-ones have shown high antibacterial effects, especially against gram-negative bacteria. semanticscholar.org

The antimicrobial activity can be influenced by the specific substitutions on the quinazoline ring. For example, the presence of a halogen atom at certain positions can enhance antimicrobial activities. semanticscholar.org

| Compound/Derivative | Bacterial Strain(s) | Antifungal Strain(s) | Citation |

| 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one | Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Escherichia coli | Aspergillus fumigatus, Saccharomyces cerevisiae, Candida albicans | nih.gov |

| 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-methylquinazolin-3(4H)-yl)isothioureas | Klebsiella pneumoniae, Proteus vulgaris, Staphylococcus epidermidis | Not Specified | rphsonline.com |

| 3-(2-(1-(4-chlorophenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene) hydrazinyl)-2-methylquinazolin-4(3H)-one | S. aureus, S. epidermidis, K. pneumoniae, E. coli, B. cereus | Not Specified | rjptonline.org |

| 5-(2-(2-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-2-hydroxy benzoic acid derivatives | Moderate to significant activity against both Gram-positive and Gram-negative bacteria | Not Specified | researchgate.net |

Activity Against Drug-Resistant Microorganisms (e.g., MRSA, VRSA)

The emergence of multidrug-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Staphylococcus aureus (VRSA), presents a significant challenge to public health. tandfonline.com Quinazolinone derivatives have been identified as a promising class of antibacterial agents with potent activity against these resistant strains. nih.govacs.org These compounds have been shown to target essential bacterial processes, including cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs), specifically PBP 1 and PBP 2a in MRSA. nih.govacs.org

Research has demonstrated that certain quinazolinone compounds exhibit excellent in vitro activity against a wide array of MRSA isolates. nih.gov For instance, a study evaluating five quinazolinone antibacterials (Q1 to Q5) against 210 MRSA strains revealed significant inhibitory activity, with MIC₅₀/MIC₉₀ values indicating high potency for some derivatives. asm.org Specifically, compounds Q4 and Q5 showed very low MICs (≤1 μg/ml) against the majority of strains tested. nih.gov Further structure-activity relationship (SAR) studies have explored numerous variations of the quinazolinone scaffold, leading to the discovery of compounds with potent activity against MRSA, including vancomycin- and linezolid-resistant strains. acs.org

In Vitro Activity of Quinazolinone Derivatives Against S. aureus

| Compound | Organism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Quinazolinone Q1 | MRSA (210 strains) | 0.5 (MIC₅₀) / 2 (MIC₉₀) | asm.org |

| Quinazolinone Q2 | MRSA (210 strains) | 1 (MIC₅₀) / 4 (MIC₉₀) | asm.org |

| Quinazolinone Q3 | MRSA (210 strains) | 2 (MIC₅₀) / 4 (MIC₉₀) | asm.org |

| Quinazolinone Q4 | MRSA (210 strains) | 0.06 (MIC₅₀) / 0.25 (MIC₉₀) | asm.org |

| Quinazolinone Q5 | MRSA (210 strains) | 0.125 (MIC₅₀) / 0.5 (MIC₉₀) | asm.org |

| Compound 27 | S. aureus (Vancomycin-resistant) | ≤0.5 | acs.org |

| Compound 27 | S. aureus (Linezolid-resistant) | ≤0.5 | acs.org |

Anti-Inflammatory Effects and Associated Molecular Targets

Quinazoline derivatives have demonstrated significant anti-inflammatory properties, positioning them as potential therapeutic agents for a variety of inflammatory diseases. mdpi.commdpi.com Their mechanism of action often involves the modulation of key inflammatory pathways and mediators. nih.govresearchgate.net

A key aspect of the anti-inflammatory activity of quinazoline derivatives lies in their ability to suppress the expression of pro-inflammatory genes. Studies have shown that these compounds can downregulate the mRNA expression of cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and interleukin-1β (IL-1β) in lipopolysaccharide (LPS)-stimulated macrophage cell lines. nih.gov For example, certain quinazolinone derivatives have been reported to reduce COX-2 and IL-1β mRNA expression in a dose-dependent manner. nih.gov The inhibition of these mediators is crucial, as they play a central role in the inflammatory cascade, leading to symptoms such as pain and swelling. nih.gov Some 2,3-diaryl-4(3H)-quinazolinones have been specifically evaluated for their COX-2 inhibitory activity. researchgate.net

The Toll-like receptor 4 (TLR4) signaling pathway is a critical component of the innate immune system and plays a pivotal role in initiating inflammatory responses upon recognition of pathogen-associated molecular patterns like LPS. researchgate.netresearchgate.net Quinazoline derivatives have been investigated for their ability to interfere with this pathway. Research suggests that some of these compounds act as inhibitors of TLR4 signaling. researchgate.netnih.gov By targeting TLR4, these derivatives can prevent the downstream activation of transcription factors such as NF-κB, which are responsible for the expression of numerous pro-inflammatory cytokines and mediators. nih.govnih.gov Computational modeling studies have further supported these findings, indicating that certain quinazolinone derivatives can bind to TLR4, stabilized by hydrogen bonds and hydrophobic interactions, thereby inhibiting the inflammatory cascade at an early stage. researchgate.net

Neurodegenerative Disease Research

The complex and multifactorial nature of neurodegenerative disorders like Alzheimer's disease has driven the search for multi-target drugs. mdpi.comnih.gov Quinazoline derivatives have emerged as a "privileged scaffold" in this area of research due to their ability to interact with multiple targets involved in the pathogenesis of these diseases. researchgate.netresearchgate.netnih.gov

A key therapeutic strategy for Alzheimer's disease involves the inhibition of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), to increase the levels of the neurotransmitter acetylcholine (B1216132) in the brain. bohrium.com Numerous studies have demonstrated that quinazoline derivatives are effective inhibitors of these enzymes. mdpi.comnih.govresearchgate.netrsc.org The inhibitory activity can be potent and, in some cases, selective for one enzyme over the other. bohrium.comrsc.org For example, specific 2,4-disubstituted quinazolines have shown dual inhibitory activity against both AChE and BuChE. researchgate.net The development of these inhibitors is a very active area of research, with ongoing efforts to optimize their potency and selectivity. bohrium.comjddtonline.info

Cholinesterase Inhibitory Activity of Quinazoline Derivatives

| Compound | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| Quinazoline derivative 14 | hAChE | 0.283 μM | mdpi.com |

| Quinazoline derivative 14 | hBChE | > 10 μM | mdpi.com |

| 7-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8e) | BuChE | ~100 nM | rsc.org |

| 7-chloro-N²,N²-dimethyl-N⁴-phenethylquinazoline-2,4-diamine (12b) | AChE | ~5.8 μM | rsc.org |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) | AChE | 8.6 μM | rsc.org |

| 8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine (8h) | BuChE | 2.6 μM | rsc.org |

| 7-(3-Chloro-4-fluorophenyl)-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | AChE | 6.084 ± 0.26 μM | mdpi.com |

The pathological hallmarks of Alzheimer's disease include the extracellular deposition of beta-amyloid (Aβ) plaques and the intracellular formation of neurofibrillary tangles composed of hyperphosphorylated tau protein. nih.gov Quinazoline derivatives have shown promise in addressing both of these pathological features. mdpi.comresearchgate.netresearchgate.net Several studies have reported that these compounds can inhibit the aggregation of Aβ peptides (Aβ40 and Aβ42). rsc.org For example, compound 8h (8-chloro-N²-isopropyl-N⁴-phenethylquinazoline-2,4-diamine) was identified as a potent inhibitor of Aβ40 aggregation with an IC₅₀ of 900 nM. rsc.orgrsc.org Furthermore, quinazoline-based compounds are being investigated for their ability to modulate tau protein, offering a multi-pronged approach to tackling the complex pathology of Alzheimer's disease. researchgate.netnih.gov

Antioxidant Mechanisms

Quinazoline derivatives have been investigated for their antioxidant properties, which are often attributed to their chemical structure. scholarsresearchlibrary.comnih.gov The ability of these compounds to scavenge free radicals is a key mechanism behind their antioxidant activity. sapub.org Studies on various 2,3-disubstituted quinazolin-4(3H)-ones have shown that the presence of electron-donating groups on the phenyl rings attached to the quinazolinone nucleus enhances their radical-scavenging effects. nih.gov For instance, compounds with multiple hydroxyl groups are generally effective radical scavengers and reducing agents. nih.gov

In one study, novel analogs of 2-phenoxy benzo triazoloquinazoline were found to have significant antioxidant activity. mdpi.com Another series of 2, 3 substituted quinazolinones also demonstrated notable antioxidant potential. mdpi.com The antioxidant capacity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. scholarsresearchlibrary.comsapub.org For example, certain indolo[1,2-c]quinazolines, particularly those with 4-nitro, 4-fluoro, 4-bromo, and 4-chloro-2-nitro substituted anilines on the methaniminyl group at the 12th position, have shown good antioxidant activity. jrespharm.com Specifically, derivatives 4a7, 4a8, and 4a11 were identified as potent antioxidants with IC50 values of 18.78 ± 1.86 μg/ml, 16.84 ± 2.60 μg/ml, and 18.64 ± 2.40 μg/ml, respectively, in the DPPH assay. jrespharm.com

While extensive research has been conducted on the antioxidant properties of the broader quinazoline class, specific data on the antioxidant mechanisms of this compound were not available in the reviewed literature.

Other Pharmacological Relevance of Quinazoline Scaffolds

Beyond the aforementioned activities, the quinazoline framework is crucial in the development of drugs for a variety of other conditions. researchgate.net

Anti-Convulsant Activity

The quinazoline core is a well-established pharmacophore for CNS activity, with derivatives showing significant potential as anti-convulsant agents. nih.govhilarispublisher.commdpi.com The anti-convulsant effect of these compounds is often assessed using models such as pentylenetetrazole (PTZ)-induced seizures and the maximal electroshock (MES) test. hilarispublisher.commdpi.com

Research has shown that substitutions at the 2nd and 3rd positions of the quinazolin-4(3H)-one nucleus are critical for their anti-convulsant properties. mdpi.com For instance, a series of 4(3H)-quinazolinones related to methaqualone were synthesized and evaluated for their anticonvulsant activity. nih.gov In this study, compound 8i , which has a 3-o-chlorophenyl group, demonstrated good protection against both MES- and scMet-induced seizures, though it also exhibited neurotoxicity at higher doses when administered orally. nih.gov

Another study on newly synthesized quinazoline-4(3H)-ones found that compounds 8 , 13 , and 19 were the most potent, providing 100% protection against PTZ-induced convulsions and being approximately four times more potent than the reference drug ethosuximide. mdpi.comnih.gov The presence of a butyl group at position 3 was noted to have a significant effect on preventing the spread of seizures. nih.gov

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Structure/Substitution | Test Model | Activity | Source |

|---|---|---|---|---|

| Compound 8i | 3-o-chlorophenyl group on a 4(3H)-quinazolinone | MES and scMet-induced seizures | Good protection | nih.gov |

| Compound 8 | Butyl substitution at position 3 | scPTZ-induced seizures | 100% protection, 4.3-fold more potent than ethosuximide | mdpi.comnih.gov |

| Compound 13 | Butyl substitution at position 3 | scPTZ-induced seizures | 100% protection, 4.4-fold more potent than ethosuximide | mdpi.comnih.gov |

| Compound 19 | Substitution at position 3 | scPTZ-induced seizures | 100% protection, 3.13-fold more potent than ethosuximide | mdpi.comnih.gov |

Anti-Malarial Efficacy

Quinazoline derivatives have emerged as a promising class of compounds in the search for new anti-malarial drugs. nih.govresearchgate.netacs.org The 4-quinazolinone moiety, present in the natural febrifugine (B1672321) alkaloid, is considered essential for its anti-malarial activity. nih.gov

Several studies have focused on optimizing quinazoline-based scaffolds to enhance their efficacy against Plasmodium falciparum, the parasite responsible for malaria. acs.orgnih.gov For instance, a series of 2-anilino-4-amino substituted quinazolines were optimized, leading to compounds with potent activity against the asexual stage of P. falciparum. nih.gov

More specifically, derivatives containing a chlorophenyl group have shown notable anti-malarial potential. N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine has been identified as a potent anti-malarial agent. targetmol.com In another study, the optimization of 2,3-dihydroquinazolinone-3-carboxamides revealed that a 3-chloro substituent on the exocyclic aryl ring resulted in a compound that was twofold more potent than the initial hit compound. acs.org

Table 2: Anti-Malarial Activity of Selected Quinazoline Derivatives

| Compound | Structure/Substitution | Target | Activity | Source |

|---|---|---|---|---|

| N2-(3-chlorophenyl)-N4-(furan-2-ylmethyl)quinazoline-2,4-diamine | 2,4-diaminoquinazoline with 3-chlorophenyl substitution | P. falciparum | Potent anti-malarial agent | targetmol.com |

| Analogue 20 | 2,3-dihydroquinazolinone-3-carboxamide with a 3-chloro substituent | P. falciparum (asexual stage) | EC50 of 0.09 μM | acs.org |

Anti-Diabetic and Antihyperlipidemic Potential

The quinazoline scaffold has been explored for its potential in managing diabetes and hyperlipidemia. researchgate.netnih.govnih.gov Several quinazolinone derivatives have demonstrated significant reductions in blood glucose levels in various animal models. nih.govdovepress.com It has been suggested that the anti-diabetic and antioxidant properties of these compounds may be correlated. nih.govscielo.org.co

In the context of hyperlipidemia, certain 4(3H) quinazolinone derivatives have shown potent activity. nih.gov Studies on hypercholesterolemic rats revealed that these compounds could dramatically reduce serum total cholesterol and LDL-C levels. nih.gov The proposed mechanism of action involves the inhibition of dietary cholesterol absorption and intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.gov Halogenated derivatives of quinazolinone, in particular, have been noted for their triacylglycerol-lowering effects. nih.gov While these findings are promising for the quinazoline class as a whole, specific data on the anti-diabetic or antihyperlipidemic activity of this compound is not currently available.

Anti-Tuberculosis Activity

The emergence of multidrug-resistant tuberculosis has spurred the search for new anti-tubercular agents, with quinazoline derivatives showing considerable promise. sci-hub.seresearchgate.netresearchgate.net Various modifications of the quinazoline ring have led to compounds with significant activity against Mycobacterium tuberculosis. sci-hub.se

A study on novel 2-phenyl-3-substituted quinazolin-4(3H)-one derivatives found that several compounds exhibited in vitro anti-TB activity against the H37Rv strain. sci-hub.se Another key finding is that the compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenyl quinazolin- 3(4H)-yl) isothioureas (QTS14) was the most potent in its series, with a Minimum Inhibitory Concentration (MIC) of 0.78 μg/mL against M. tuberculosis. nih.gov Furthermore, the closely related compound, 3-Amino-2-(3-Chlorophenyl) Quinazolin-4(3H)-one , has also been synthesized in the context of creating anti-tubercular agents. researchgate.net

Table 3: Anti-Tuberculosis Activity of Selected Quinazoline Derivatives

| Compound | Structure/Substitution | Target | Activity (MIC) | Source |

|---|---|---|---|---|

| QTS14 | 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenyl quinazolin- 3(4H)-yl) isothioureas | M. tuberculosis | 0.78 μg/mL | nih.gov |

| BQZ7 | 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | M. tuberculosis | 25 μg/mL | researchgate.netasianpubs.org |

Anti-HIV Activity

Quinazoline derivatives have been identified as a scaffold of interest in the development of novel anti-HIV agents. nih.govresearchgate.netinternationalscholarsjournals.com Research has explored various substitutions on the quinazoline ring to enhance their activity against the human immunodeficiency virus (HIV). internationalscholarsjournals.com

Several studies have highlighted the potential of chloro-substituted quinazolinones. For example, the compound 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenyl quinazolin- 3(4H)-yl) isothioureas (QTS14) demonstrated potent anti-HIV activity with an MIC of 0.97 μg/mL against both HIV-1 and HIV-2. nih.gov Another study synthesized a series of novel 2-phenyl-3-(substituted quinazolinylamino)quinazolin-4(3H)ones, where the compound 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one (BQZ7) showed anti-HIV activity with an MIC of 35.4 μg/mL. researchgate.netasianpubs.org Additionally, N-(2-(3-chlorophenyl)-4-oxo-1,4-dihydro-quinazolin-3(yl)) benzamide has been synthesized and evaluated in the search for new anti-HIV-1 agents.

Table 4: Anti-HIV Activity of Selected Quinazoline Derivatives

| Compound | Structure/Substitution | Target | Activity (MIC) | Source |

|---|---|---|---|---|

| QTS14 | 1-(3-chlorophenyl)-2-methyl-3-(4-oxo-2-phenyl quinazolin- 3(4H)-yl) isothioureas | HIV-1 and HIV-2 | 0.97 μg/mL | nih.gov |

| BQZ7 | 3-(4-chlorophenyl)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one | HIV-1 and HIV-2 | 35.4 μg/mL | researchgate.netasianpubs.org |

| N-(2-(3-chlorophenyl)-4-oxo-1,4-dihydro-quinazolin-3(yl)) benzamide | Derivative of this compound | HIV-1 | Evaluated for activity |

Analgesic Properties

Extensive research into the pharmacological activities of quinazoline derivatives has revealed that this chemical scaffold is a promising source for the development of new analgesic agents. mdpi.comnih.govresearchgate.net However, specific studies detailing the analgesic properties of This compound are not available in the reviewed scientific literature.

The broader class of quinazoline and quinazolinone compounds has been the subject of numerous investigations into their pain-relieving effects. mdpi.comnih.gov These studies have explored a wide variety of structural modifications to the quinazoline core to understand their impact on analgesic activity. For instance, the introduction of different substituent groups at various positions on the quinazoline ring has been shown to significantly influence the compound's pharmacological profile. nih.govnih.gov

Research has highlighted that substitutions at the 2, 3, 6, and 8 positions of the quinazolinone ring can be particularly important for their biological effects. nih.gov For example, derivatives such as 2-phenyl quinazolinones have been evaluated for their analgesic potential. mdpi.com Additionally, compounds with chloro substitutions at different positions of the quinazoline or phenyl ring, such as 3-(2-Chlorophenyl)-6-hydroxy-2-methylquinazolin-4(3H)-one and N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-yl)piperazine-1-yl)acetamide, have been synthesized and investigated for their biological activities, although specific analgesic data for these exact compounds is not always the focus. jst.vnresearchgate.netmdpi.com

While the general class of quinazolines shows promise in the search for new analgesics, based on the available scientific literature, there is no specific research data or detailed findings on the analgesic properties of This compound . Therefore, no data table on its specific analgesic activity can be provided. Further research would be necessary to determine if this particular compound exhibits any significant analgesic effects.

Structure Activity Relationship Sar Investigations of 2 3 Chlorophenyl Quinazoline Analogues

Impact of Substituents on Quinazoline (B50416) Core Biological Activity

The type, size, and electronic properties of substituents on the quinazoline ring system play a critical role in determining the biological activity. ontosight.aimdpi.com Structure-activity relationship (SAR) studies have highlighted that positions 2, 3, 6, and 8 of the quinazolinone ring are particularly important for modulating pharmacological effects. mdpi.comomicsonline.orgnih.gov The strategic placement of different functional groups can enhance potency and selectivity for various targets.

Halogenation is a key strategy in modifying the bioactivity of quinazoline analogues. The position and nature of the halogen atom can profoundly impact potency and selectivity.

Phenyl Ring Halogenation: The substitution pattern on the 2-phenyl ring is crucial. For instance, in a series of 4-anilinoquinazoline (B1210976) derivatives, a 3-chloro-4-fluoroaniline (B193440) moiety was identified as an optimized substituent for potent, irreversible inhibition of the ErbB receptor family. nih.gov Specifically, a 3-chloro substitution on the aniline (B41778) ring, combined with other features, showed high inhibitory activity against EGFR kinase. nih.gov The introduction of a fluorine substituent at the C-2 position of a benzene (B151609) ring attached to the quinazoline core was found to be vital for inhibitory activity. nih.gov

Quinazoline Core Halogenation: The presence of halogens at positions 6 and 8 of the quinazoline ring can significantly improve antimicrobial activities. nih.govijmpr.in In the context of anticancer activity, 6,8-disubstituted quinazoline derivatives, including those with halogens like bromine, demonstrate good efficacy. bibliotekanauki.pl For example, 6,8-dibromo-2-(4-chlorophenyl)-quinazoline derivatives have been designed as potent cytotoxic agents. bibliotekanauki.pl Halogenation at position 7 has also been explored; hydrophobic substituents like halogens at this position can improve interactions with biological targets through hydrophobic effects. mdpi.com However, in some series, halogenation at position 7 led to a decrease in affinity. diva-portal.org

The following table summarizes the observed effects of halogenation at different positions on the biological activity of quinazoline derivatives.

| Position of Halogenation | Example Substituent | Observed Impact on Biological Activity | Reference |

|---|---|---|---|

| 3-position of Phenyl/Anilino Ring | 3-Chloro | Potent EGFR kinase inhibition. nih.gov | nih.gov |

| 4-position of Anilino Ring | 4-Fluoro (in combination with 3-Chloro) | Optimized for pan-ErbB inhibition. nih.gov | nih.gov |

| 6- and 8-positions of Quinazoline | Bromo, Chloro | Enhanced antimicrobial and anticancer activities. nih.govijmpr.inbibliotekanauki.pl | nih.govijmpr.inbibliotekanauki.pl |

| 7-position of Quinazoline | Halogens (general) | Can improve hydrophobic interactions. mdpi.com | mdpi.com |

Substituting additional aromatic or heteroaromatic rings onto the quinazoline scaffold is a common strategy to enhance biological activity. These rings can participate in various interactions with target proteins, such as π-π stacking. mdpi.com

For instance, the introduction of a thiophene (B33073) ring into quinazoline heterocycles has shown promise for developing effective anticancer agents. ekb.eg Specifically, substituting the C-4 position of the quinazoline core with a thiophene-2-ylmethanamine moiety led to good antiproliferative activity. nih.gov In another study, quinazolinone derivatives substituted with a methyl group at position 3 and an indole (B1671886) moiety also showed significant biological effects. ekb.egnih.gov The replacement of an amide linker with a methyl-amino linker between a phenyl ring and the quinazoline core resulted in a nearly 50-fold decrease in inhibitory activity, underscoring the importance of the linker type. nih.gov The fusion of a 1,4-dioxino ring to the quinazoline core at the C-5 and C-6 positions created more compact molecules capable of tolerating structural variations in kinase domains. nih.gov

Heterocyclic compounds containing nitrogen, oxygen, and sulfur are fundamental in medicinal chemistry. omicsonline.orgresearchgate.netnih.govrsc.org The incorporation of these heteroatoms into the quinazoline framework or its substituents can lead to compounds with a wide array of biological activities, including anticancer and antimicrobial effects. mdpi.com

Nitrogen-containing heterocycles are particularly prevalent in biologically active compounds. researchgate.netmdpi.com For example, the introduction of a piperazine (B1678402) ring at the N-1 position of a quinazolinone nucleus has been reported to confer anticancer activity through the suppression of T-cell proliferation. researchgate.net The presence of a substituted aromatic ring at position 3 and a thiol group at position 2 are considered essential for antimicrobial activities in some quinazolinone series. nih.gov Furthermore, the incorporation of a 1,3,4-thiadiazole (B1197879) ring system at position 3 of the quinazoline ring has been shown to yield compounds with antimicrobial effects. omicsonline.org

Positional Effects of the 3-Chlorophenyl Moiety on Pharmacological Response

The specific placement of the chlorophenyl group on the quinazoline scaffold is a determining factor for its pharmacological profile. While direct SAR studies comparing the 2-, 3-, and 4-chlorophenyl isomers on a single biological target are varied, the 3-chloro substitution appears frequently in potent molecules across different studies. For example, a 2-(3-chlorophenyl)quinazoline derivative was used as a precursor for synthesizing compounds with bronchodilator activity. openmedicinalchemistryjournal.com In the context of EGFR inhibitors, the presence of a 3-chloro-4-(3-fluorobenzyloxy)aniline (B131394) derivative at the 4-position of the quinazoline core resulted in a compound with higher antiproliferative activity than reference drugs across multiple cancer cell lines. nih.gov This highlights that the 3-chloro substitution, often in combination with other features, is a key element for potent biological activity.

Optimization of Substituted Quinazoline Derivatives for Enhanced Potency

The optimization of quinazoline derivatives into potent therapeutic agents involves a careful balance of various molecular properties. acs.org Modifications at key positions, such as N-3 and C-6 of the quinazoline ring, with substituents that have specific electronic and steric characteristics can significantly enhance inhibitory activity against targets like EGFR. acs.org

The biological activity of quinazoline derivatives is governed by a complex interplay of steric (size and shape) and electronic (electron-donating or electron-withdrawing) effects of their substituents. mdpi.comontosight.ai

Steric Effects: The size of substituents can influence how a molecule fits into the binding pocket of a target protein. For instance, the substitution of the aniline moiety in 4-anilino-quinazolines with small and hydrophobic groups increased activity against EGFR kinase. nih.gov Conversely, introducing bulky groups can sometimes lead to steric hindrance, which may decrease or alter the biological activity. nih.gov

Electronic Effects: The electronic nature of substituents affects the charge distribution within the molecule, influencing its ability to form hydrogen bonds and other polar interactions. acs.org Electron-withdrawing groups, such as halogens or nitro groups, on aryl rings substituted on the quinazolinone core can improve binding to targets like microtubules. mdpi.com In some series, the introduction of electron-donating groups at the 6 and 7 positions of the quinazoline core increased the anticancer activity of the compounds. nih.gov A study on sEH inhibitors found that while the quinazolinone ring served as a suitable scaffold, the nature of the substituent on an attached amide moiety had a moderate effect on the activity, suggesting a complex relationship between electronic properties and potency. researchgate.net

The following table provides examples of how steric and electronic effects influence bioactivity.

| Effect Type | Substituent/Modification | Position | Observed Outcome | Reference |

|---|---|---|---|---|

| Steric | Small, hydrophobic groups (F, Br, Cl) | Aniline moiety at position 4 | Increased activity against EGFR kinase. | nih.gov |

| Electronic | Electron-donating groups | Positions 6 and 7 | Increased anticancer activity. | nih.gov |

| Electronic | Electron-withdrawing groups (halogens, nitro) | Aryl ring substituents | Improved microtubule binding. | mdpi.com |

| Steric/Electronic | Varying substituents on an amide moiety | Attached to phenyl at position 2 | Moderate effect on sEH inhibitory activity. | researchgate.net |

Hydrophobicity and its Correlation with Activity

Research into a series of 2-substituted-3-allyl-4(3H)-quinazolinone derivatives revealed a direct correlation between their lipophilicity, expressed as the calculated logP (C Log P), and their anticonvulsant potency. semanticscholar.org A noticeable variation in biological activity was observed in correlation with their lipophilicity. semanticscholar.org For instance, the most potent compound in the series also exhibited the highest C Log P value, while compounds with medium and lower activity had correspondingly medium and lower C Log P values. semanticscholar.org This relationship suggests that a certain degree of hydrophobicity is beneficial for the anticonvulsant activity of these specific analogues, possibly by facilitating their entry into the central nervous system or enhancing their binding to a hydrophobic region within the target receptor. semanticscholar.org

The following table details the correlation between the C Log P values and the anticonvulsant activity for selected 3-allyl-4(3H)-quinazolinone derivatives. semanticscholar.org

| Compound | Structure | C Log P | Anticonvulsant Activity Level |

| 4b | 3-Allyl-2-((2-(4-chlorophenyl)-2-oxoethyl) thio) quinazolin-4(3H)-one | 4.44 | Medium |

| 4c | 3-Allyl-2-((2-(4-methoxyphenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one | 4.57 | High |

| 4d | 3-Allyl-2-((2-(4-nitrophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one | 4.21 | Low |

Similarly, studies on other quinazoline derivatives have pointed to the importance of lipophilic character for analgesic activity. It was observed that compounds with substitutions on two phenyl rings demonstrated higher analgesic potency than their unsubstituted counterparts, a phenomenon attributed to an increase in their lipophilic characteristics. mdpi.com For certain quinazolinone derivatives, hydrophobic interactions with amino acid residues within the binding site of enzymes like enoyl-acyl carrier protein reductase are crucial for their activity. dovepress.com The significance of a planar, lipophilic phenyl group has also been noted for improving anti-inflammatory activity, as it may facilitate a better fit within a hydrophobic site on the biological target. imrpress.com

However, a positive correlation between hydrophobicity and biological activity is not universally observed across all quinazoline analogues. In a study of 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones, no direct positive correlation was found between hydrophobicity and antibacterial activity. mdpi.com This finding contrasts with reports on other chemical scaffolds where increased hydrophobicity leads to enhanced antibacterial effects, suggesting that the influence of lipophilicity is highly dependent on the specific chemical scaffold and the biological target . mdpi.com The differences in activity in relation to hydrophobicity could be attributed to variations in the active sites of the target enzymes or receptors. mdpi.com

These findings underscore the nuanced role of hydrophobicity in the SAR of this compound analogues. While increasing lipophilicity can be a viable strategy to enhance the potency of certain series of compounds, the optimal hydrophobic/hydrophilic balance is target-specific and must be carefully tuned to achieve desired biological effects without compromising other essential properties.

Mechanistic Insights into the Biological Actions of 2 3 Chlorophenyl Quinazoline Derivatives

Molecular Target Identification and Validation

Research has identified several molecular targets for 2-(3-Chlorophenyl)quinazoline derivatives, primarily in the realm of cancer therapy. These compounds have shown inhibitory effects on various enzymes and receptors that are crucial for cancer cell proliferation and survival.

Key molecular targets include:

Epidermal Growth Factor Receptor (EGFR): Many quinazoline (B50416) derivatives are designed as EGFR tyrosine kinase inhibitors. ekb.eg Overexpression of EGFR is common in various cancers, and its inhibition can halt cell proliferation and survival signaling. ekb.egrsc.org Some derivatives have shown potent inhibitory activity against both wild-type and mutant forms of EGFR. ekb.eg

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Certain derivatives exhibit dual inhibitory action against both EGFR and VEGFR-2. rsc.org VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. frontiersin.org

Cyclooxygenase (COX) Enzymes: Molecular docking studies suggest that this compound can bind to cyclooxygenase-2 (COX-2), indicating its potential as an anti-inflammatory agent. smolecule.comresearchgate.net COX-2 is also implicated in some cancers.

The validation of these targets often involves in vitro kinase assays and cellular assays to measure the inhibition of receptor phosphorylation and downstream signaling. For instance, a 6-bromo-2-(pyridin-3-yl)-4-substituted quinazoline analog demonstrated EGFR inhibition with an IC50 of 0.096 µM. japsonline.com

Cellular Pathway Modulation

The interaction of this compound derivatives with their molecular targets leads to the modulation of various cellular signaling pathways.

Regulation of Cell Proliferation, Survival, and Differentiation Signaling Cascades

Quinazoline derivatives, including those with a 2-(3-Chlorophenyl) moiety, have been shown to significantly impact signaling cascades that control cell proliferation, survival, and differentiation. rsc.orgmdpi.com

Inhibition of Proliferation: By targeting EGFR and VEGFR-2, these compounds can block the downstream signaling pathways, such as the PI3K/Akt/mTOR pathway, which are critical for cell growth and proliferation. frontiersin.org For example, N-(3-chlorophenyl)-2-(4-(7-methoxy-6-(3-morpholinopropoxy)quinazoline-4-yl)piperazine-1-yl)acetamide demonstrated potent antiproliferative activities against A549, HepG2, K562, and PC-3 cancer cell lines. researchgate.net

Cell Cycle Arrest: Some derivatives have been found to induce cell cycle arrest, preventing cancer cells from proceeding through the cell cycle and dividing. mdpi.com For instance, one potent analogue was shown to arrest the cell cycle at the G1 phase in HCT-116 cells. rsc.org Another study revealed that a different derivative caused cell cycle arrest at the G2/M phase in MGC-803 cells. mdpi.com

Modulation of Survival Signals: The inhibition of survival pathways leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1. mdpi.com

Induction of Programmed Cell Death (Apoptosis)

A key mechanism of action for many this compound derivatives is the induction of apoptosis, or programmed cell death, in cancer cells. bibliotekanauki.plresearchgate.net

Apoptosis Induction: Treatment of cancer cells with these compounds leads to a significant increase in the apoptotic cell population. mdpi.comnih.gov For example, one compound induced apoptosis in up to 70.9% of MGC-803 cells at a concentration of 1.5 µM. mdpi.com Another derivative induced apoptosis in a dose-dependent manner in MCF-7 cells, with the percentage of apoptotic cells increasing from 4.5% in untreated cells to 56% at a 20 µM concentration. nih.gov

Regulation of Apoptotic Proteins: The pro-apoptotic effects are often mediated by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com The activation of caspases, which are key executioners of apoptosis, is also a common finding. nih.gov

Ligand-Receptor Interaction Dynamics and Specificity

The specificity and efficacy of this compound derivatives are determined by their binding interactions with their target receptors.

Binding Modes: Molecular docking studies have provided insights into the binding modes of these compounds within the ATP-binding site of kinases like EGFR. researchgate.netnih.gov Hydrogen bonds and hydrophobic interactions play a crucial role in stabilizing the ligand-receptor complex. For instance, the nitrogen atom of the quinazoline ring and substituents on the phenyl ring are often involved in key hydrogen bonding interactions with amino acid residues such as Met793 in the EGFR active site. japsonline.com

Structure-Activity Relationships (SAR): The nature and position of substituents on the quinazoline and phenyl rings significantly influence the binding affinity and biological activity. smolecule.com The presence of a halogen, such as the chlorine atom in the 3-position of the phenyl ring, can enhance binding affinity. smolecule.com Modifications at other positions of the quinazoline scaffold are also explored to optimize potency and selectivity.

Conformational Changes: Ligand binding can induce conformational changes in the receptor, leading to either activation or inhibition of its function. ijsrtjournal.com The specificity of these interactions is crucial for minimizing off-target effects.

Computational Chemistry and in Silico Studies

Molecular Docking Analyses for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding modes and affinities of potential drug candidates with their biological targets.

Interaction with Kinase Active Sites (e.g., EGFR, VEGFR-2, Aurora A)

Quinazoline (B50416) derivatives are recognized for their potential as kinase inhibitors, a class of drugs that can interfere with the signaling pathways that control cell growth and proliferation. tandfonline.comnih.gov Molecular docking studies have been employed to investigate the interaction of quinazoline-based compounds with the active sites of various kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Aurora A kinase. nih.govresearchgate.netrsc.orgresearchgate.net

For instance, docking studies of 2,3-disubstituted quinazolin-4(3H)-ones into the ATP binding site of EGFR-tyrosine kinase (EGFR-TK) have shown a correlation between the docking results and the observed biological activity. ekb.eg Similarly, the potential of certain quinazoline derivatives to act as dual inhibitors of VEGFR-2 and Aurora kinase has been explored through molecular docking, providing insights into their binding modes and potential for cancer inhibition. researchgate.net The interaction with key amino acid residues within the kinase domain, such as Met793 in EGFR, is often a critical determinant of inhibitory activity. japsonline.com The 4-anilinoquinazoline (B1210976) moiety, in particular, is a known pharmacophore that exhibits potent EGFR tyrosine kinase inhibitory activity. researchgate.net

Table 1: Molecular Docking Targets for 2-Phenylquinazoline (B3120039) Derivatives

| Target Protein | PDB Code | Compound Type | Key Interactions/Findings |

| EGFR-TK | Not Specified | 2,3-disubstituted quinazolin-4(3H)-ones | Docking results coincided with biological activity. ekb.eg |

| VEGFR-2 & Aurora Kinase | Not Specified | 1,3-Bis-3-(4-chlorophenyl)-2,3-dihydroquinazolin-4(1H)-on-2-thioxopropane | Potential to act as a dual inhibitor. researchgate.net |

| EGFR | Not Specified | 4-anilinoquinazoline analogues | H-bonding with Met793 is significant. japsonline.com |

| EGFR & VEGFR-2 | Not Specified | 2-chloro-4-anilino-quinazolines | Hydrogen bond donor at aniline-C4 promotes potency. ekb.eg |

| Protein kinase CK2 | 3NSZ | 2-Alkyl(aryl)-quinazolin-4(3H)-thiones | Docking studies conducted to understand interactions. tandfonline.com |

Binding Modes with Other Enzymes (e.g., COX-2, Thymidylate Synthase, Dihydrofolate Reductase, α-glucosidase)

Beyond kinases, the therapeutic potential of 2-(3-Chlorophenyl)quinazoline and its derivatives has been investigated against other important enzymatic targets.

Cyclooxygenase-2 (COX-2): Molecular docking has been used to predict the binding of 2-phenyl quinazolin-4(3H)-one derivatives to the active site of the COX-2 enzyme (PDB: 5f19), suggesting a potential mechanism for anti-inflammatory and anticancer activity. iajps.com The aim of these studies is often to identify compounds with selective inhibitory activity towards COX-2 over COX-1 to minimize side effects. researchgate.net

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR): Both TS and DHFR are crucial enzymes in the biosynthesis of nucleic acid precursors, making them well-established targets for cancer chemotherapy. nih.govnih.gov Molecular docking studies have been performed to assess the binding of quinazoline derivatives to both human TS and DHFR, with the goal of developing dual inhibitors. nih.govnih.govresearchgate.net The binding of these compounds within the active sites of DHFR has been shown to correlate with their cytotoxic activity. nih.govarabjchem.org

α-Glucosidase: This enzyme is a key target for the management of type 2 diabetes. Virtual screening and molecular docking have been successfully used to identify novel quinazolinone-based α-glucosidase inhibitors. nih.govrsc.org Docking studies help to elucidate the binding interactions of these compounds within the enzyme's active site, guiding the design of more potent inhibitors. researchgate.netresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This approach is valuable for predicting the activity of new, unsynthesized compounds and for understanding the structural features that are important for their biological effects.

QSAR studies have been applied to various series of quinazoline derivatives to identify the structural features required for their antitumor properties. ekb.eg For instance, 3D-QSAR analysis of iodinated 4-(3H)-quinazolinones revealed that electron-withdrawing and lipophilic groups at the para-position of the phenyl ring, along with hydrophobic interactions of the quinazolinic ring, are important for DHFR inhibitory activity. nih.gov Similarly, QSAR models have been developed for quinazoline derivatives targeting Trypanosoma cruzi, the parasite that causes Chagas disease. conicet.gov.ar These models help in designing new lead compounds with improved activity. ekb.eg

Quantum Chemical Calculations and Conformational Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure, geometry, and other molecular properties of compounds. These calculations provide detailed insights into the conformational preferences of molecules, which is crucial for understanding their interaction with biological targets.

For example, DFT calculations have been used to demonstrate the electrostatic potential and molecular geometry of quinazoline derivatives, revealing the most stable conformers for molecular docking studies. researchgate.net This type of analysis helps to refine the docking process by using the most energetically favorable conformation of the ligand, leading to more accurate predictions of binding modes.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. domainex.co.ukresearchgate.net This approach, often coupled with molecular docking, allows for the rapid and cost-effective identification of potential lead compounds. rasayanjournal.co.in

Virtual screening has been successfully employed to discover structurally diverse quinazolinone-based α-glucosidase inhibitors. rsc.org Once initial hits are identified, lead optimization strategies are employed to improve their potency, selectivity, and pharmacokinetic properties. This process often involves iterative cycles of chemical synthesis, biological testing, and computational modeling. For example, based on docking results, substituents on the quinazoline ring can be modified to enhance binding affinity and selectivity for the target enzyme. acs.org This rational design approach, guided by computational insights, accelerates the development of new and more effective therapeutic agents. mdpi.com

Medicinal Chemistry Development: Derivatives and Hybrid Systems of Quinazolines

Molecular Hybridization Strategies Utilizing the Quinazoline (B50416) Scaffold

Molecular hybridization is a powerful drug design strategy that involves covalently linking two or more distinct pharmacophores (bioactive scaffolds) to create a single hybrid molecule. humanjournals.comnih.gov This approach aims to produce compounds with enhanced potency, improved selectivity, or a broader spectrum of activity by interacting with multiple biological targets simultaneously. humanjournals.comrsc.org The quinazoline nucleus is an ideal candidate for this strategy due to its diverse biological profile and synthetic tractability. humanjournals.comresearchgate.net By combining the quinazoline moiety with other pharmacologically important heterocycles, medicinal chemists have developed numerous lead compounds with multifaceted biological activities. humanjournals.comrsc.org

Design of Quinazoline-Triazole Hybrid Structures

The triazole ring is another important heterocycle known to enhance the biological activity of various scaffolds. rsc.org Consequently, the hybridization of quinazoline and triazole moieties has been a fruitful area of research, leading to the development of compounds with significant therapeutic potential, particularly in cancer therapy. rsc.orgekb.eg

Researchers have synthesized quinazoline-triazole hybrids through various synthetic routes, often employing click chemistry or multi-step reactions. rsc.orgnih.gov For instance, one approach involves linking the two scaffolds via a 2-thioacetamido linkage. rsc.org In one study, 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives were reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol to produce hybrids that were tested against MCF-7 and HeLa cancer cell lines. rsc.orgnih.gov

Another strategy involved creating triazole-substituted quinazoline analogues targeting the epidermal growth factor receptor (EGFR) tyrosine kinase. acs.org Recognizing that a 5-aminoquinazoline moiety is beneficial for EGFR inhibition, researchers designed hybrids that showed moderate to good antiproliferative activity against several cancer cell lines, including HepG2, HCT116, MCF-7, and PC-3. rsc.orgacs.org Molecular docking studies of a lead compound from this series revealed key interactions, such as hydrogen bonding with Met 769 and Lys 721 within the EGFR tyrosine kinase domain. acs.org These hybrids have also been explored as potential agents for Alzheimer's disease, acting as dual-binding site inhibitors of the acetylcholinesterase (AChE) enzyme. nih.gov

Table 1: Examples of Quinazoline-Triazole Hybrid Activity

| Compound ID | Linkage Type | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| Compound 31 | 2-thioacetamido | MCF-7 | 38.38 µM | rsc.org |

| Compound 39 | Thioether | Anticancer | < 1 µmol L⁻¹ | rsc.org |

| Compound 5b | Not specified | MCF-7 | 20.71 μM | acs.org |

| Compound 6a | Thioether | MCF-7 | Not specified (highest activity) | nih.gov |

| Compound 3if | Not specified | M. tuberculosis | 0.78 μg/mL | acs.org |

Integration of Indole (B1671886) and Thiazolidinone Moieties

The indole nucleus and the thiazolidinone ring are two other pharmacophores widely recognized for their diverse biological activities, including anticancer and antimicrobial properties. rsc.org Their integration with the quinazoline scaffold has yielded promising hybrid molecules.

Quinazoline-Indole Hybrids: The indole nucleus is a key component of many bioactive compounds. rsc.org Hybrids combining indole and 4-aminoquinazoline moieties have been designed to enhance anticancer potential. rsc.org For example, a series of indole-aminoquinazolines were synthesized and evaluated for their cytotoxicity against various human cancer cell lines. nih.gov Compounds combining a 2-(4-fluorophenyl)quinazoline (B11884439) with a 3-chlorophenyl-indole showed significant activity and were found to be moderate to potent inhibitors of EGFR. nih.govmdpi.com Molecular docking suggested these hybrids could bind to the ATP region of EGFR, similar to known inhibitors like erlotinib. nih.gov In a different approach, quinazolinone-benzopyran-indole hybrids were developed as osteogenic agents, with one lead compound promoting bone anabolism by upregulating BMP2. nih.gov

Quinazoline-Thiazolidinone Hybrids: The thiazolidin-4-one ring system is a notable scaffold in medicinal chemistry. rsc.org Hybrid molecules are often synthesized by reacting a Schiff base of quinazolin-4(3H)-one with thioglycolic acid. rsc.org These hybrids have demonstrated significant antimicrobial and antitubercular activities. rsc.org For instance, a series of quinazolinone-thiazolidinone hybrids linked by an ethyl bridge were evaluated against Mycobacterium tuberculosis H37Rv. A compound with a meta-chloro substitution on the phenyl ring was identified as a lead, showing a minimum inhibitory concentration (MIC) of 6.25 µg/mL and 99% inhibition. Other studies have shown that the introduction of thiazolidinone can improve the anti-inflammatory activity of the parent quinazolinone. mdpi.com

Table 2: Selected Quinazoline-Indole/Thiazolidinone Hybrid Activities

| Hybrid Type | Compound ID | Target/Cell Line | Activity (IC₅₀/MIC) | Reference |

|---|---|---|---|---|

| Indole-Aminoquinazoline | 4f | EGFR | 52.5 nM | nih.gov |

| Indole-Aminoquinazoline | 4g | EGFR | 40.7 nM | nih.gov |

| Quinazolinone-Indole | 47 | Osteogenesis (BMP2) | 5 mg/kg/day (in vivo) | nih.gov |

| Quinazolinone-Thiazolidinone | 6c | M. tuberculosis H37Rv | 6.25 µg/mL |

Multi-Targeted Ligand Design

The "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer. rsc.org Multi-targeted ligand design, which aims to create a single molecule that can modulate multiple biological targets simultaneously, has emerged as a promising strategy to improve therapeutic efficacy and overcome drug resistance. nih.govnih.gov The quinazoline scaffold is frequently employed in this approach due to its ability to serve as a framework for inhibitors of various key cellular targets, particularly protein kinases. nih.govglobalresearchonline.net

Development of Dual EGFR/VEGFR Inhibitors

The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are two crucial tyrosine kinases involved in tumor growth, proliferation, and angiogenesis (the formation of new blood vessels). globalresearchonline.nettbzmed.ac.ir Overexpression of both receptors is a hallmark of many cancers, and their signaling pathways are interconnected. globalresearchonline.netresearchgate.net Therefore, simultaneously inhibiting both EGFR and VEGFR with a single drug can offer synergistic antitumor effects and potentially delay the onset of resistance. tbzmed.ac.irresearchgate.net

The 4-anilinoquinazoline (B1210976) scaffold is a well-established pharmacophore for EGFR inhibition. globalresearchonline.net Building upon this, medicinal chemists have successfully designed and synthesized numerous quinazoline-based dual EGFR/VEGFR inhibitors. nih.govglobalresearchonline.net Vandetanib is a clinically approved example of a quinazoline-based dual inhibitor used for treating medullary thyroid cancer. tbzmed.ac.irtbzmed.ac.ir

Research in this area often involves modifying the 4-anilinoquinazoline structure. For example, a series of 2-chloro-4-anilino-quinazoline derivatives were designed as dual inhibitors. One compound, 8o , was found to be highly potent against both VEGFR-2 and EGFR. researchgate.net Docking studies revealed the importance of a hydrogen bond donor on the aniline (B41778) moiety for interacting with key amino acid residues in the binding sites of both kinases. researchgate.net Another study developed 4-anilinoquinazoline derivatives bearing a substituted diaryl urea (B33335) moiety, which also showed dual inhibitory activity. globalresearchonline.net

Table 3: Activity of Quinazoline-Based Dual EGFR/VEGFR Inhibitors

| Compound Class | Lead Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Chloro-4-anilinoquinazolines | 8o | VEGFR-2 | ~7-fold more potent than prototype | researchgate.net |

| EGFR | ~11-fold more potent than prototype | researchgate.net | ||

| 4-Anilinoquinazolines | Vandetanib | EGFR/VEGFR-2 | Approved Drug | tbzmed.ac.irtbzmed.ac.ir |

Exploration of EGFR/HDAC Dual Inhibitors

Combining inhibitors of EGFR with histone deacetylase (HDAC) inhibitors is another promising strategy in cancer therapy. nih.govnih.gov HDACs are enzymes that play a critical role in gene expression regulation; their inhibition can lead to tumor cell cycle arrest and apoptosis. nih.gov Merging the pharmacophores of an EGFR inhibitor (like the quinazoline core of erlotinib) and an HDAC inhibitor (like the hydroxamic acid of SAHA) into a single hybrid molecule can potentially overcome drug resistance and enhance anticancer activity. researchgate.netekb.eg

Several research groups have developed quinazoline-based dual EGFR/HDAC inhibitors. researchgate.net For instance, CUDC-101 was identified as a potent multi-target inhibitor that blocks HDACs, EGFR, and HER2. ekb.eg In a recent study, two series of quinazoline-chalcone hybrids were designed as dual EGFR/HDAC inhibitors. nih.gov The most potent derivative, compound 5e , which features a 3,4,5-trimethoxyphenyl chalcone (B49325) moiety, showed highly effective growth inhibition against a panel of 60 human cancer cell lines. nih.gov Mechanistic studies confirmed that this compound selectively inhibited HDAC6, HDAC8, and EGFR with IC₅₀ values in the nanomolar to low micromolar range. nih.gov This dual-action approach aims to surmount the tumor relapse and drug resistance issues associated with single-target agents. researchgate.net

Table 4: Activity of Quinazoline-Based Dual EGFR/HDAC Inhibitors

| Compound Class | Lead Compound | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinazoline-Chalcone Hybrids | 5e | HDAC6 | 0.41 µM | nih.gov |